molecular formula C21H14ClFN4O3 B2748730 N-(3-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251678-37-1

N-(3-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2748730
M. Wt: 424.82
InChI Key: SVYQMUDXVYEUJD-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Spectroscopic, Quantum Mechanical Studies, and Ligand-Protein Interactions

The research on various bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide (CFBA), has provided insights into their vibrational spectra and electronic properties. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and potential for molecular docking with Cyclooxygenase 1 (COX1) have been explored, indicating potential biomedical applications (Mary et al., 2020).

Antimicrobial Properties

Synthesis and Antimicrobial Evaluation

Another study involved the synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides. These compounds have been tested for their antimicrobial properties against a range of bacterial and fungal strains. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness, providing a promising approach for developing new antimicrobial agents (Parikh & Joshi, 2014).

Metabolic Stability and Structure-Activity Relationships

Improving Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has shown that N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs possess potent inhibitory effects on PI3Kα and mTOR. Efforts to mitigate metabolic deacetylation led to the development of heterocyclic analogues, demonstrating a method to enhance drug stability and efficacy (Stec et al., 2011).

Photovoltaic and Light Harvesting Applications

Photochemical and Thermochemical Modeling

The study of benzothiazolinone acetamide analogs, including their spectroscopic and quantum mechanical analysis, highlights their potential in photovoltaic applications. These compounds show promising characteristics for use as photosensitizers in DSSCs, offering a pathway toward efficient solar energy conversion (Mary et al., 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemist or a relevant expert for more specific and detailed information.


properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-14-3-1-4-16(11-14)24-18(28)12-27-10-2-5-17(21(27)29)20-25-19(26-30-20)13-6-8-15(23)9-7-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQMUDXVYEUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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